In-Depth Technical Guide to 1,3-Dimethyl-4-nitro-1H-pyrazole
In-Depth Technical Guide to 1,3-Dimethyl-4-nitro-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 1,3-Dimethyl-4-nitro-1H-pyrazole. The information is intended to support research and development activities in the fields of chemistry and drug discovery.
Core Chemical Properties
1,3-Dimethyl-4-nitro-1H-pyrazole is a yellow crystalline solid.[1] It is soluble in organic solvents such as alcohols and ethers.[1] The core physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃O₂ | [2] |
| Molar Mass | 141.13 g/mol | [2] |
| Melting Point | 72 °C | [2] |
| Boiling Point (Predicted) | 243.0 ± 20.0 °C | [2] |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [2] |
Synthesis
The primary method for the synthesis of 1,3-Dimethyl-4-nitro-1H-pyrazole is the nitration of 1,3-dimethylpyrazole.[3]
Experimental Protocol: Nitration of 1,3-Dimethylpyrazole
A common procedure for the nitration of pyrazoles involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Materials:
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1,3-Dimethylpyrazole
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Concentrated Nitric Acid
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Concentrated Sulfuric Acid
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Ice bath
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Stirring apparatus
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Separatory funnel
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Drying agent (e.g., anhydrous magnesium sulfate)
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Rotary evaporator
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Recrystallization solvent (e.g., ethanol)
Procedure:
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In a flask equipped with a stirrer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.
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Slowly add 1,3-dimethylpyrazole to the cooled nitrating mixture while maintaining the temperature and stirring.
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After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period.
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Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
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Dry the organic layer over an anhydrous drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield 1,3-Dimethyl-4-nitro-1H-pyrazole.
Below is a generalized workflow for the synthesis and purification of 1,3-Dimethyl-4-nitro-1H-pyrazole.
Spectral Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1,3-Dimethyl-4-nitro-1H-pyrazole provides information about its functional groups. Key expected peaks include:
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C-H stretching vibrations from the methyl groups and the pyrazole ring.
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N-O stretching vibrations from the nitro group, which are typically strong and appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).
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C=N and C=C stretching vibrations within the pyrazole ring.
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C-N stretching vibrations .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Two singlets would be expected for the two non-equivalent methyl groups. A singlet would also be expected for the proton on the pyrazole ring. The electron-withdrawing nitro group would likely cause a downfield shift for the ring proton.
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¹³C NMR: Signals would be expected for the two methyl carbons and the three carbons of the pyrazole ring. The carbon bearing the nitro group would be significantly deshielded and appear at a lower field.
Mass Spectrometry
The mass spectrum of 1,3-Dimethyl-4-nitro-1H-pyrazole would show a molecular ion peak corresponding to its molecular weight (141.13 g/mol ). The fragmentation pattern of nitropyrazoles is complex. A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) and subsequent fragmentation of the pyrazole ring.
Reactivity and Potential Applications
The chemical reactivity of 1,3-Dimethyl-4-nitro-1H-pyrazole is largely influenced by the nitro group and the pyrazole ring.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming 5-amino-1,3-dimethyl-1H-pyrazole. This transformation is a key step in the synthesis of various other derivatives.
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Nucleophilic Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Due to its energetic properties, 1,3-Dimethyl-4-nitro-1H-pyrazole has applications in the military and gunpowder industry as a leveling agent, sensitizer, and detonating agent.[1]
Biological Activity
While many pyrazole derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects, there is limited specific information available in the searched literature regarding the biological activity of 1,3-Dimethyl-4-nitro-1H-pyrazole itself.[1][4][5] Some studies have investigated the cytotoxic effects of other pyrazole derivatives on cancer cell lines, but direct data on this specific compound is lacking.[1][6] Further research is needed to elucidate the potential biological effects and mechanisms of action of 1,3-Dimethyl-4-nitro-1H-pyrazole.
The diagram below illustrates a general experimental workflow for assessing the cytotoxicity of a compound on cancer cell lines, which could be applied to 1,3-Dimethyl-4-nitro-1H-pyrazole.
References
- 1. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. meddocsonline.org [meddocsonline.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
